7H-Pyrido[2,3-c]carbazole is a heterocyclic compound characterized by its fused ring structure, which incorporates a pyridine ring and a carbazole moiety. This compound is classified under the broader category of pyridocarbazoles, which are known for their diverse chemical properties and biological activities. The molecular formula of 7H-Pyrido[2,3-c]carbazole is , and it has a molecular weight of approximately 218.25 g/mol. Its CAS number is 205-29-8, making it identifiable in chemical databases .
The synthesis of 7H-Pyrido[2,3-c]carbazole can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound while emphasizing the importance of optimizing reaction conditions to achieve high efficiency.
The molecular structure of 7H-Pyrido[2,3-c]carbazole features a unique arrangement that contributes to its chemical behavior. The structure can be represented using various notations:
InChI=1S/C15H10N2/c1-2-4-13-11(3-1)15-12-9-16-8-7-10(12)5-6-14(15)17-13/h1-9,17H
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=NC=C4
This compound has significant resonance stabilization due to its conjugated system, which plays a crucial role in its reactivity and interactions with biological targets .
7H-Pyrido[2,3-c]carbazole undergoes several types of chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 7H-Pyrido[2,3-c]carbazole is primarily linked to its interaction with DNA. For instance, certain derivatives such as ditercalinium exhibit bisintercalating properties, allowing them to bind effectively to DNA and inhibit replication processes. This interaction is pivotal in their potential use as anticancer agents, as they can disrupt cellular processes that lead to uncontrolled cell growth .
The physical and chemical properties of 7H-Pyrido[2,3-c]carbazole are as follows:
Property | Value |
---|---|
Molecular Weight | 218.25 g/mol |
Density | 1.336 g/cm³ |
Boiling Point | 488.6 °C at 760 mmHg |
Flash Point | 229.1 °C |
LogP | 3.869 |
Vapour Pressure | mmHg at 25 °C |
These properties indicate that the compound has a relatively high boiling point and low volatility, suggesting stability under standard laboratory conditions. The LogP value reflects its lipophilicity, which may influence its biological interactions and absorption characteristics .
7H-Pyrido[2,3-c]carbazole has several scientific applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5